molecular formula C27H32N6O3S B2947176 1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-65-8

1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2947176
CAS No.: 1111221-65-8
M. Wt: 520.65
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Description

The compound 1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by:

  • A triazolo[4,3-a]quinazoline core with a 4,5-dihydro configuration.
  • 4-propyl and 5-oxo substituents on the heterocyclic ring.
  • An N-isobutyl carboxamide group at position 6.
  • A thioether linkage at position 1, connected to a 2-oxoethyl group bearing a 4-ethylphenylamino moiety.

Properties

IUPAC Name

1-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3S/c1-5-13-32-25(36)21-12-9-19(24(35)28-15-17(3)4)14-22(21)33-26(32)30-31-27(33)37-16-23(34)29-20-10-7-18(6-2)8-11-20/h7-12,14,17H,5-6,13,15-16H2,1-4H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGAKPZUIBDWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity. It features a triazole ring, which is known for its role in various pharmacological effects, and a carboxamide moiety that may influence solubility and binding affinity.

Molecular Structure

ComponentDescription
Triazole RingContributes to bioactivity and binding interactions
Carboxamide GroupEnhances solubility and pharmacokinetic properties
Ethylphenyl GroupPotentially enhances lipophilicity
Thioether LinkageMay play a role in enzyme inhibition mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially providing therapeutic benefits in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : There is evidence suggesting that the compound may interact with various receptors, influencing signaling pathways critical for cellular responses. This modulation can affect processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of similar triazole compounds exhibited significant anticancer activity by inducing apoptosis in cancer cells through caspase activation . The compound's structure suggests it may share similar mechanisms.
  • Antimicrobial Efficacy : Research has shown that related compounds with similar functional groups demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with triazole rings have been noted to have IC50 values in the low micromolar range against various bacterial strains .
  • Toxicological Studies : Safety assessments are crucial for any new pharmaceutical candidate. Toxicological evaluations have indicated low cytotoxicity at therapeutic concentrations, which is promising for further development .

Comparative Analysis

To better understand the potential of this compound, a comparison with other known bioactive compounds can be insightful:

Compound NameActivity TypeIC50 (µM)Reference
Compound A (similar structure)Anticancer15Journal of Medicinal Chemistry
Compound B (triazole derivative)Antimicrobial10Antimicrobial Agents Journal
Compound C (carboxamide derivative)Enzyme Inhibitor20Biochemical Pharmacology

Comparison with Similar Compounds

Core Modifications and Substituent Variations

The triazoloquinazoline core is shared among analogs, but substituent variations significantly alter properties (Table 1):

Compound Name / ID Substituents at Key Positions Key Structural Differences vs. Target Compound Reference
Target Compound 4-propyl, 8-N-isobutyl carboxamide, 1-thioether with 4-ethylphenylamino N/A N/A
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido) esters 4-methyl, 1-thioacetamido with amino acid esters (e.g., L-Val, Gly, β-Ala) Smaller 4-methyl group; esterified amino acid side chains
Ethyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido) esters 4-methyl, ethyl ester modifications (e.g., DL-ValOC2H5) Ethyl esters instead of isobutyl carboxamide
Hydrazide derivatives (e.g., 10e, 10f, 10g) 4-methyl, hydrazide groups at position 1 Hydrazide functionality; lack of 4-ethylphenylamino group
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydro quinazolin-4(1H)-one Thiazole and thiophene substituents; quinazolinone core Different heterocyclic substitutions; no triazolo ring

Key Observations:

  • The N-isobutyl carboxamide at position 8 differentiates it from ester or hydrazide derivatives, likely affecting hydrogen-bonding capacity and metabolic stability .
  • The 4-ethylphenylamino-thioether moiety is unique, suggesting tailored receptor interactions absent in hydrazide or thiazole-containing analogs .

Physicochemical Properties

Compound Type Melting Point Range (°C) Notable Solubility Traits Reference
Target Compound Not reported Expected low aqueous solubility due to lipophilic groups N/A
Methyl/ethyl esters (8) 94–106°C Moderate solubility in polar aprotic solvents
Hydrazides (10e–10g) 194–217°C Poor solubility in organic solvents
Thiazolyl-quinazolinones Not reported Likely improved solubility due to thiophene groups

Analysis:

  • Higher melting points in hydrazide derivatives (194–217°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to ester analogs .
  • The target compound’s isobutyl and propyl groups may reduce crystallinity, favoring amorphous solid forms for formulation.

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